molecular formula C9H8N2O2S B6240628 4-(benzenesulfonyl)-1H-pyrazole CAS No. 170957-06-9

4-(benzenesulfonyl)-1H-pyrazole

Cat. No.: B6240628
CAS No.: 170957-06-9
M. Wt: 208.24 g/mol
InChI Key: JQBCHFZDHJZJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrazole ring The sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1H-pyrazole typically involves the reaction of benzenesulfonyl chloride with pyrazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzenesulfonyl chloride+PyrazoleBaseThis compound+HCl\text{Benzenesulfonyl chloride} + \text{Pyrazole} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Benzenesulfonyl chloride+PyrazoleBase​this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of automated reactors and precise control of reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring of the benzenesulfonyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation are used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Nitrated or Halogenated Products: Formed by electrophilic aromatic substitution.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of antileishmanial agents. Its derivatives have been evaluated for their activity against Leishmania species, with some compounds exhibiting significant antileishmanial activity and lower cytotoxicity compared to standard treatments.

    Materials Science: The electron-withdrawing properties of the sulfonyl group make this compound a valuable building block for the synthesis of advanced materials with specific electronic properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1H-pyrazole and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition occurs through the binding of the sulfonyl group to the active site of the enzyme, blocking its activity and leading to the disruption of cellular processes dependent on the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Similar to 4-(benzenesulfonyl)-1H-pyrazole but lacks the pyrazole ring.

    4-(benzenesulfonyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    4-(benzenesulfonyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl group and the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications. The pyrazole ring can participate in additional interactions, such as hydrogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

CAS No.

170957-06-9

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

4-(benzenesulfonyl)-1H-pyrazole

InChI

InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,10,11)

InChI Key

JQBCHFZDHJZJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNN=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.